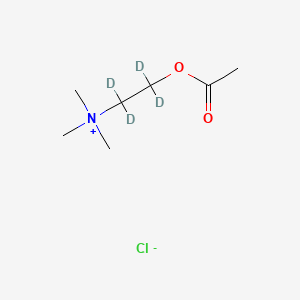

Acetylcholine-1,1,2,2-D4 chloride

Vue d'ensemble

Description

Acetylcholine-1,1,2,2-D4 Chloride is a stable cholinergic agonist with muscarinic and nicotinic actions . It is available as white or off-white hygroscopic crystals, or as a crystalline powder .

Synthesis Analysis

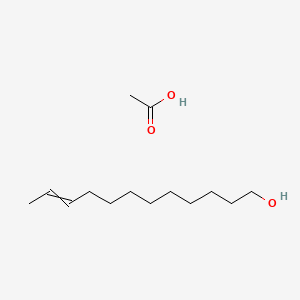

The synthesis of Acetylcholine-1,1,2,2-D4 Chloride involves the combination of two constituents, choline, and an acetyl group, the latter derived from the coenzyme acetyl-CoA . Choline is naturally present in foods such as egg yolks, liver, seeds of various vegetables, and legumes. Choline is also produced by the liver natively .Molecular Structure Analysis

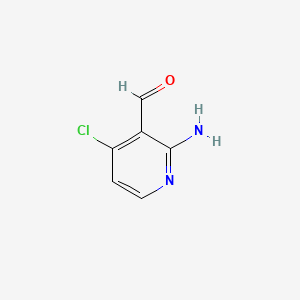

The molecular formula of Acetylcholine-1,1,2,2-D4 Chloride is C7H16ClNO2 . The molecular weight is 185.68 g/mol .Chemical Reactions Analysis

When the muscarinic receptor is bound by acetylcholine, it will change its conformation, causing the α subunit to release the natively bound guanosine diphosphate molecule (GDP) and trade it for guanosine triphosphate (GTP) .Physical And Chemical Properties Analysis

Acetylcholine-1,1,2,2-D4 Chloride is hygroscopic in nature and is highly soluble in water, alcohol, propylene glycol, and chloroform .Applications De Recherche Scientifique

Application

Acetylcholine-1,1,2,2-D4 chloride is used as an internal standard for measuring acetylcholine (ACh) in an aqueous medium .

Method of Application

The method involves reversed-phase ion-pair chromatography, electrospray ionization on a quadrupole ion trap instrument, and a tetradeuterated analogue (ACh-1,1,2,2-d4) as an internal standard . A rapid separation is achieved on a 5-cm long octadecylsilica column by employing heptafluorobutyric acid as an ion-pairing agent and requiring 10% acetonitrile in 20 mM ammonium formate buffer under isocratic elution .

Results

The method was tested by measuring the basal neurotransmitter concentration in rat brain microdialysates without the use of a cholinesterase inhibitor upon sample collection .

Spectroscopic Analysis

Application

Acetylcholine (ACh) is one of the most crucial neurotransmitters of the cholinergic system found in vertebrates and invertebrates and is responsible for many processes in living organisms . Disturbances in ACh transmission are closely related to dementia in Alzheimer’s and Parkinson’s disease .

Method of Application

An alternative way to detect and determine acetylcholine is applying spectroscopic techniques, due to low limits of detection and quantification .

Results

The spectroscopic techniques provide a perspective tool for routine analysis, especially in basic research on animal models on the central nervous system .

Single-Crystal-to-Single-Crystal Transformation

Application

Acetylcholine-1,1,2,2-D4 chloride has been used in the study of single-crystal-to-single-crystal transformations .

Method of Application

This involves the dimerization of a metal complex through thermally induced single-crystal-to-single-crystal transformation or mechanochemical reaction .

Results

The results of this application are not specified in the source .

Ophthalmological Applications

Application

Acetylcholine-1,1,2,2-D4 chloride, more commonly referred to as just acetylcholine, is used in some ophthalmological applications .

Method of Application

The specific methods of application in ophthalmology are not detailed in the source .

Results

The outcomes of these ophthalmological applications are not specified in the source .

Choline in the Blood

Application

Choline, a quaternary amine obtained largely from the diet but also synthesized in the brain and, especially, liver, is an essential precursor of the neurotransmitter acetylcholine (ACh) and of the major membrane constituent phosphatidylcholine (PC) .

Method of Application

Choline readily crosses the blood–brain barrier (BBB) through an unsaturated facilitated-diffusion system . The enzymes that convert choline to ACh [choline acetyltransferase (ChAT)] and PC’s precursor phosphocholine [choline kinase (CK)] are also poorly saturated with their choline substrate, increases in plasma choline can enhance the formation of ACh and phosphocholine, and the release of ACh .

Results

The subsequent conversion of phosphocholine to PC is increased if PC’s other circulating precursors (uridine and omega-3 fatty acids) are provided. This leads to an increase in the levels of synaptic membrane within the brain .

Research Use

Application

Acetylcholine-1,1,2,2-D4 chloride is used for research purposes .

Method of Application

The specific methods of application in research are not detailed in the source .

Results

The outcomes of these research applications are not specified in the source .

Orientations Futures

Research on the physiological and pathological roles and the tracking of the concentration changes of Acetylcholine-1,1,2,2-D4 Chloride in vivo are significant to the prevention and treatment of many kinds of nervous system diseases, such as Alzheimer’s disease, Parkinson’s disease, Myasthenia gravis and so on . The latest research and related applications of the optical and electrochemical biosensors are described, and the future development directions and challenges are prospected .

Propriétés

IUPAC Name |

(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGOREOARAHOCO-NXMSQKFDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C)[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetylcholine-1,1,2,2-D4 chloride | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B580193.png)

![N-[4-(5-Acetamido-2-methoxyphenoxy)phenyl]acetamide](/img/structure/B580198.png)

![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/structure/B580199.png)

![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)